molecular formula C21H15ClFN3OS B3411202 3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 902912-07-6

3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B3411202
CAS No.: 902912-07-6
M. Wt: 411.9 g/mol
InChI Key: YIIBMAJZJGOXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidin-4-ones. This compound is characterized by the presence of a chlorophenyl and a fluorophenyl group, which are attached to the pyrido[2,3-d]pyrimidin-4-one core via a sulfanyl linkage. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrido[2,3-d]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidin-4-one core.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups are introduced via nucleophilic substitution reactions. These reactions typically require the use of strong nucleophiles and appropriate solvents to achieve high yields.

    Formation of the Sulfanyl Linkage: The final step involves the formation of the sulfanyl linkage, which connects the chlorophenyl and fluorophenyl groups to the pyrido[2,3-d]pyrimidin-4-one core. This step often requires the use of thiolating agents and specific reaction conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced derivatives of the parent compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

    Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorophenyl)methyl]-3-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
  • 3-[(2-bromophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
  • 3-[(2-chlorophenyl)methyl]-2-{[(4-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one

Uniqueness

The uniqueness of 3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one lies in its specific structural features, such as the combination of chlorophenyl and fluorophenyl groups and the sulfanyl linkage. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN3OS/c22-18-6-2-1-4-15(18)12-26-20(27)17-5-3-11-24-19(17)25-21(26)28-13-14-7-9-16(23)10-8-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIBMAJZJGOXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N=C2SCC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 3
Reactant of Route 3
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 5
Reactant of Route 5
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
3-[(2-chlorophenyl)methyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.